3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Description
This compound is a heterocyclic organic molecule featuring a bicyclo[2.2.2]octane core fused with a 1,2,4-oxadiazole ring and a 4H-1,2,4-triazole moiety. Key structural attributes include:
- Bicyclo[2.2.2]octane: A rigid, three-dimensional scaffold that enhances thermal stability and influences molecular packing in crystalline forms .
- 1,2,4-Oxadiazole: A five-membered aromatic ring known for its electron-withdrawing properties and role in medicinal chemistry as a bioisostere for esters or amides .
- 4H-1,2,4-Triazole: A nitrogen-rich heterocycle frequently utilized in antifungal and antimicrobial agents due to its ability to form hydrogen bonds .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N5O/c1-35-21(18-4-2-3-5-19(18)26(28,29)30)32-33-22(35)24-10-13-25(14-11-24,15-12-24)23-31-20(34-36-23)16-6-8-17(27)9-7-16/h2-9H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIPPLTMSQJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NC(=NO4)C5=CC=C(C=C5)F)C6=CC=CC=C6C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468043 | |
| Record name | 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719272-75-0 | |
| Record name | 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole (CAS No. 719272-75-0) is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a fluorophenyl group and a triazole ring. This structure suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is . It features a bicyclic octane framework linked to an oxadiazole and a triazole group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent, anticancer drug, and its effects on specific cellular targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating related compounds, several triazole derivatives demonstrated notable antibacterial and antifungal activities against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 21.25 μM , indicating strong activity against pathogens like Mycobacterium tuberculosis .
- A related study found that triazole compounds had IC50 values exceeding 375 μM against Vero cell lines, suggesting minimal cytotoxicity while retaining efficacy against bacterial strains .
Anticancer Activity
The compound's structural elements suggest potential anticancer properties:
- In vitro studies involving similar triazole derivatives showed IC50 values above 100 µM against cancer cell lines such as MDA-MB-231 and PC3 . These findings indicate that while the compounds exhibit some level of cytotoxicity, they are relatively safe for normal cells.
Mechanistic Insights
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:
- Docking studies have suggested that these compounds may interact with key enzymes involved in metabolic pathways of pathogens . This interaction is crucial for understanding how these compounds exert their biological effects.
Case Studies
- Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives highlighted their efficacy against bacterial strains with MIC values indicating strong antibacterial properties .
- Cytotoxicity Assessment : A series of tests conducted on Vero cell lines revealed that many synthesized derivatives exhibited low toxicity levels, reinforcing the safety profile of these compounds while maintaining their antimicrobial efficacy .
Data Summary Table
| Biological Activity | Tested Compound | MIC (μM) | IC50 (μM) | Cell Line |
|---|---|---|---|---|
| Antibacterial | Triazole Derivative | ≤21.25 | >375 | Vero |
| Anticancer | Related Triazoles | >100 | 98.08 | MDA-MB-231, PC3 |
| Antifungal | Various Triazoles | Not specified | Not specified | Not specified |
Comparaison Avec Des Composés Similaires
Key Research Findings
Halogen Effects : Chlorine and fluorine substituents produce isostructural crystals in thiazole derivatives, but larger halogens (e.g., Br) may disrupt packing .
Bioactivity Trends : Fluorinated and trifluoromethyl groups correlate with enhanced antifungal and receptor-binding activities due to increased lipophilicity and electronic effects .
Structural Rigidity : The bicyclo[2.2.2]octane core in the target compound likely improves thermal stability compared to flexible thiazole or thiophene analogs .
Q & A
Q. Optimization Strategies :
- Use high-throughput screening (HTS) to test solvents (e.g., DMF vs. toluene) and catalysts (e.g., CuI vs. Ru-based).
- Monitor reaction progress via LC-MS or in-situ IR to identify bottlenecks.
- Example optimization table:
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxadiazole | POCl₃ | CH₂Cl₂ | 80 | 65 | |
| Click | CuI/NaAsc | DMF | RT | 78 |
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing its structure?
Answer:
- NMR Spectroscopy : Use -NMR to confirm fluorophenyl groups and -/-NMR for backbone assignments. Coupling patterns in 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Employ SHELXL for refinement (e.g., resolving bicyclo[2.2.2]octane geometry). Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±5 ppm error).
Advanced: How can computational modeling predict its bioactivity, and what are key parameters for docking studies?
Answer:
- Target Selection : Prioritize receptors with known affinity for fluorophenyl/oxadiazole motifs (e.g., mGlu5, NK-1) .
- Docking Workflow :
- Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
- Grid box placement: Focus on hydrophobic pockets (e.g., Trp residues in mGlu5).
- Scoring functions: Use MM-GBSA for binding free energy estimation.
- Key Parameters :
Advanced: How do structural modifications (e.g., trifluoromethyl substitution) alter its pharmacological profile?
Answer:
The 2-(trifluoromethyl)phenyl group enhances metabolic stability and target affinity via:
Q. Comparative SAR Table :
| Substituent | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) | Reference |
|---|---|---|---|
| -CF₃ | 0.09 (mGlu5) | 6.2 | |
| -Cl | 0.45 | 3.8 | |
| -OCH₃ | 1.2 | 2.1 |
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
Answer:
- Assay Validation :
- Confirm target expression levels (e.g., Western blot for receptor density).
- Standardize readouts (e.g., calcium flux vs. cAMP).
- Data Reconciliation :
Basic: What are best practices for purity assessment and stability testing?
Answer:
- HPLC : Use a C18 column (gradient: 5–95% MeCN/H₂O) with dual λ detection (254 nm, 220 nm). Accept purity ≥95% .
- Stability :
- Store at −20°C in amber vials (prevents photodegradation of oxadiazole).
- Test in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS over 72h .
Advanced: How can cryo-EM or NMR elucidate its mechanism in membrane-bound protein complexes?
Answer:
- Cryo-EM : Use nanodisc-embedded receptors to resolve binding poses in lipid bilayers (2.5–3.5 Å resolution) .
- NMR : -NMR with isotopic labeling to track conformational changes in real time .
Basic: What safety precautions are critical during synthesis?
Answer:
- Hazard Mitigation :
- Use blast shields for high-pressure reactions (e.g., cyclizations with POCl₃) .
- Avoid azide accumulation (risk of explosion); quench excess NaN₃ with NaNO₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
